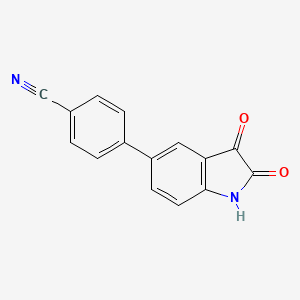
4-(2,3-Dioxoindolin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dioxoindolin-5-yl)benzonitrile is an organic compound with the molecular formula C15H8N2O2 and a molecular weight of 248.241 g/mol . This compound is characterized by the presence of an indole moiety fused with a benzonitrile group, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves the reaction of isatin derivatives with benzonitrile under specific conditions. One common method includes the use of a condensation reaction where isatin reacts with benzonitrile in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzonitrile derivatives, including this compound, often employs green chemistry approaches. For instance, the use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods not only improve the yield but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, primary amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,3-Dioxoindolin-5-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-4-methyl-5-oxo-1,3,4-oxadiazol-2-yl)benzonitrile: This compound shares a similar benzonitrile structure but differs in the presence of an oxadiazole ring.
Indoline-2,3-dione derivatives: These compounds have a similar indole moiety but vary in their substituents and functional groups.
Uniqueness
4-(2,3-Dioxoindolin-5-yl)benzonitrile is unique due to its specific combination of an indole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H8N2O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
InChI Key |
WSTKXOBIOIHHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


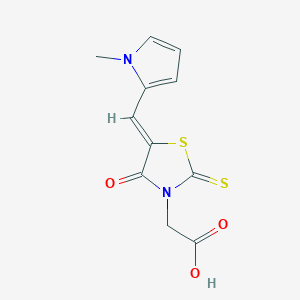

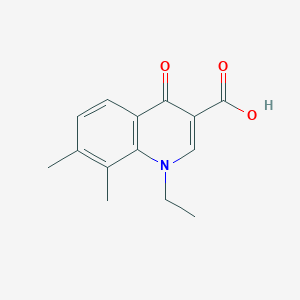
![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)
![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
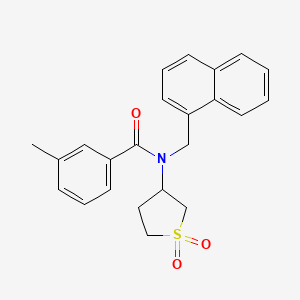
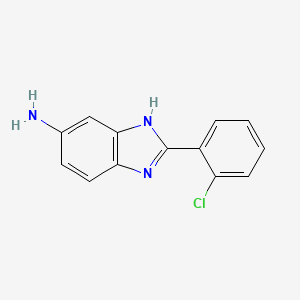
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15096011.png)
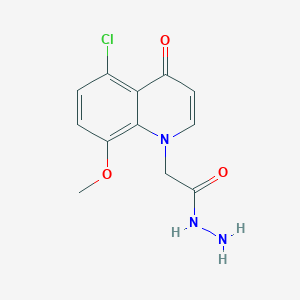
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
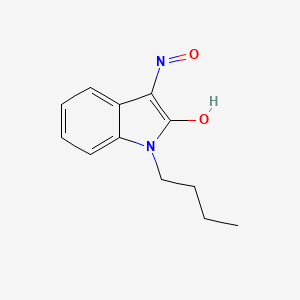
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
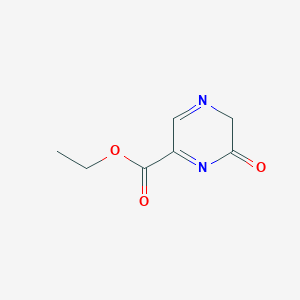
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
